molecular formula C5H6BrNO2 B13433602 1-(2-Bromo-1,3-oxazol-4-yl)ethanol

1-(2-Bromo-1,3-oxazol-4-yl)ethanol

Cat. No.: B13433602
M. Wt: 192.01 g/mol
InChI Key: UYURVGNTILZESY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom and the hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.

Comparison with Similar Compounds

1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)ethanol

InChI

InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3

InChI Key

UYURVGNTILZESY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC(=N1)Br)O

Origin of Product

United States

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